

Salviaflaside: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Salviaflaside is a naturally occurring depsidic glycoside, a class of polyphenolic compounds. [1] It is recognized as a primary bioactive component in plants of the Salvia genus, such as Salvia flava and Salvia miltiorrhiza, as well as in Prunella vulgaris (Spica Prunellae).[1][2][3] Structurally, it is described as rosmarinic acid-3'-O-glucoside, featuring two phenylpropanoid units linked by an ester bond with a β-D-glucopyranosyl moiety attached to one of the aromatic rings.[1] This complex structure contributes to its notable biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its study, and its known biological signaling pathways.

Physicochemical Properties of Salviaflaside

The fundamental physicochemical properties of **Salviaflaside** are summarized below. These data are crucial for its handling, formulation, and application in research and development.



Property	Value	Source(s)
IUPAC Name	(2R)-3-(3,4- dihydroxyphenyl)-2-[(E)-3-[4- hydroxy-3-	
	[(2S,3R,4S,5S,6R)-3,4,5-	
	trihydroxy-6-	
	(hydroxymethyl)oxan-2-	
	yl]oxyphenyl]prop-2-	
	enoyl]oxypropanoic acid	
CAS Number	178895-25-5	-
Molecular Formula	C24H26O13	-
Molecular Weight	522.46 g/mol (522.5 g/mol also reported)	-
Appearance	White to off-white solid	-
Solubility	In Vitro: • DMSO: 100 mg/mL (191.40 mM); requires sonication.In Vivo Formulations (Clear Solutions): • ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. • ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline). • ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil.	
Predicted Water Solubility	0.6 g/L	_
Predicted logP	1.22	
Storage Conditions	Powder: • -20°C for 3 years. • 4°C for 2 years.In Solvent: • -80°C for 6 months (protect from light). • -20°C for 1 month (protect from light).	



Experimental Protocols Isolation of Salviaflaside from Plant Material

The isolation of pure **Salviaflaside** from plant sources like Salvia or Prunella species is challenging due to the presence of interfering secondary metabolites such as polyphenols and polysaccharides. A modified Cetyl Trimethylammonium Bromide (CTAB) protocol is often employed for initial extraction, followed by chromatographic purification.

Methodology:

• Sample Preparation: Dry plant material (e.g., leaves, spikes) is ground into a fine powder. For recalcitrant samples, pretreatment with ethanol may improve extraction efficiency.

Extraction:

- The powdered tissue is suspended in a pre-heated (60°C) CTAB extraction buffer. To counteract high levels of polyphenols, the buffer is often supplemented with adsorbents like Polyvinylpyrrolidone (PVP) and activated charcoal.
- A typical buffer composition includes: 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.2-1.5 M
 NaCl, 2% CTAB, and 0.1-5% β-mercaptoethanol (added fresh).
- The mixture is incubated at 60-65°C for 1-4 hours with gentle mixing.

Purification:

- An equal volume of Chloroform:Isoamyl alcohol (24:1) is added, mixed, and centrifuged to separate the phases.
- The aqueous (upper) layer containing the analyte is carefully transferred to a new tube.
- The DNA and other contaminants are precipitated, and the supernatant containing phenolic compounds is collected for further purification.
- Chromatographic Separation:

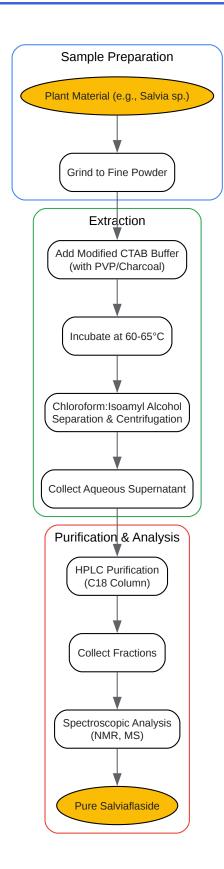




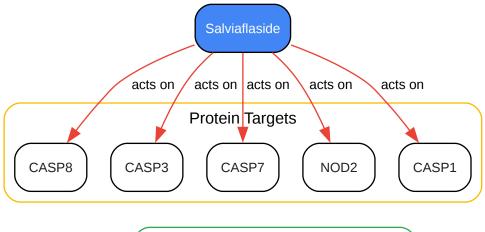


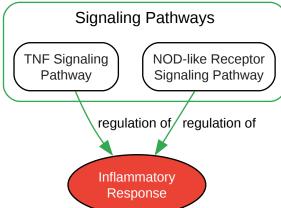
- The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for the isolation and purification of Salviaflaside.
- A C18 column is typically used for separation.
- A gradient elution system involving acetonitrile and water (with 1.0% acetic acid) is employed to resolve Salviaflaside from other components.
- Fractions are collected and the presence of Salviaflaside is confirmed by comparing retention times with a known standard and by further spectroscopic analysis.



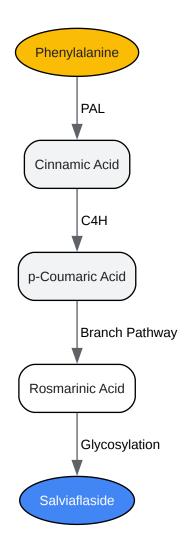












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